molecular formula C25H27N5O2 B3212663 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105204-70-3

3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3212663
CAS No.: 1105204-70-3
M. Wt: 429.5
InChI Key: FYBVAIYYDVOOLS-UHFFFAOYSA-N
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Description

The compound 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative featuring a piperazine ring substituted with a 2,4-dimethylphenyl group and a 3-oxopropyl chain at the N1 position. Pyrimido[5,4-b]indol-4-one scaffolds are recognized for their pharmacological versatility, including roles as kinase inhibitors, TLR4 agonists, and spasmolytic agents .

Properties

IUPAC Name

3-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-7-8-21(18(2)15-17)28-11-13-29(14-12-28)22(31)9-10-30-16-26-23-19-5-3-4-6-20(19)27-24(23)25(30)32/h3-8,15-16,27H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBVAIYYDVOOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the piperazine ring and the dimethylphenyl group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine and Aromatic Moieties

Modifications to the piperazine substituent and aromatic groups significantly influence pharmacological activity:

Table 1: Key Structural Analogs and Pharmacological Profiles
Compound Name/ID Substituents Target Activity Potency/Notes References
Target Compound 2,4-Dimethylphenyl (piperazine), 3-oxopropyl chain Inferred: Kinase/TLR4 modulation Structural similarity to TLR4 agonists (e.g., 2B182C) and kinase inhibitors
4-Methoxyphenyl analog () 4-Methoxyphenyl (piperazine) Not specified Electron-donating methoxy group may enhance solubility or receptor interaction
2B182C () 8-(Furan-2-yl) on pyrimidoindole core TLR4 agonist Higher potency than parent compound 1Z105 in human/mouse TLR4-NF-κB activation
3-(4-Ethoxyphenyl) derivative () 4-Ethoxyphenyl, 4-methylpiperidin-1-yl Not specified Ethoxy and methylpiperidin groups may alter pharmacokinetics
CAS 536715-73-8 () 3-(Trifluoromethyl)phenyl, 4-phenylpiperazin-1-yl Not specified CF3 group enhances lipophilicity; phenylpiperazine common in CNS-targeting drugs
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group () may improve solubility, whereas the trifluoromethyl group () enhances membrane permeability .
  • Piperazine Modifications : Replacement of 2,4-dimethylphenyl with 4-phenylpiperazine () or methylpiperidin () suggests tunable receptor selectivity .

Core Scaffold Isomerism and Substitution Patterns

The pyrimidoindole core’s substitution position critically impacts activity:

Table 2: Isomeric and Substitution Effects on Kinase Inhibition ()
Series Core Structure Substituent Target Kinases IC50 (μM) Notes
2a–d Pyrimido[5,4-b]indol-4-amine Nitro group CK1δ/ε, DYRK1A >10 Nitro group reduces activity
4a–d Pyrimido[4,5-b]indol-4-amine Nitro group CK1δ/ε, DYRK1A 1–10 Improved activity vs. 2a–d isomers
Key Observations:
  • Positional Isomerism : Pyrimido[4,5-b]indol-4-amines (Series 4a–d) exhibit superior kinase inhibition compared to [5,4-b] isomers (Series 2a–d), highlighting the core’s geometric sensitivity .
  • Nitro Group Impact : Nitro substitution reduces activity in [5,4-b] isomers but is tolerated in [4,5-b] analogs, suggesting steric or electronic dependencies .

Pharmacological Activity Trends

  • TLR4 Agonists : Derivatives like 2B182C () demonstrate that bulky heterocyclic substitutions (e.g., furan-2-yl) enhance TLR4 activation, implying that the target compound’s 2,4-dimethylphenyl group may offer moderate activity .
  • Spasmolytic Agents : Quaternary salts of pyrimidoindoles with alkylthio chains () show spasmolytic effects, suggesting the target compound’s 3-oxopropyl chain could contribute to similar activity .

Biological Activity

3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C15H20N2O3C_{15}H_{20}N_2O_3 and a molecular weight of 276.33 g/mol. Its structure features a pyrimidine ring fused with an indole moiety, which is known to influence its biological activity.

Cytotoxicity

Recent studies have highlighted the compound's significant cytotoxic effects against several cancer cell lines. For instance:

  • Colon Cancer Cells : The compound demonstrated potent cytotoxicity towards HCT116 and HT29 colon cancer cells with IC50 values below 1 µM, indicating strong efficacy in inhibiting cell growth (Table 1) .
  • Oral Squamous Cell Carcinomas : It also exhibited selective toxicity towards oral squamous cell carcinoma lines while sparing non-malignant cells, suggesting a favorable selectivity index (SI) .

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

  • Apoptosis Induction : Treatment with the compound resulted in apoptotic cell death characterized by caspase-3 activation and mitochondrial membrane potential depolarization .
  • Cell Cycle Arrest : The compound was observed to induce subG1 accumulation in treated cells, indicating interference with the cell cycle .

Study on Tumor Selectivity

A pivotal study assessed the tumor-selective toxicity of various derivatives related to this compound. The findings revealed that compounds similar in structure were effective against multiple cancer types while maintaining low toxicity to non-malignant cells. The selectivity index for these compounds ranged between 3 and 7, highlighting their potential as targeted therapies .

Comparative Analysis

Table 1 summarizes the IC50 values for various cancer cell lines treated with the compound:

Cell LineIC50 (µM)
HCT116<1
HT29<1
CEM Lymphoma<5
HL-60 Leukemia<5
Non-malignant Cells>10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
Reactant of Route 2
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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